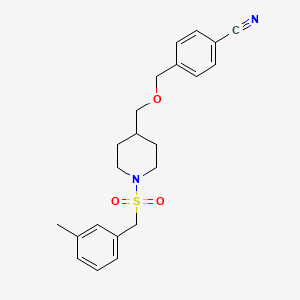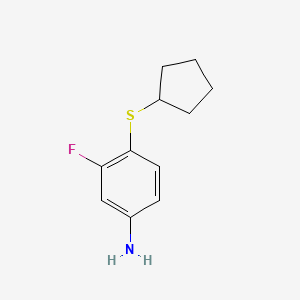
4-Cyclopentylsulfanyl-3-fluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related fluoroaniline derivatives involves multi-step chemical processes, including acid-catalyzed cyclocondensation, ozonolysis, and reactions with various catalysts and reagents. For example, the synthesis of 4-Aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines, which shares a similar fluoroaniline structure, involves acid-catalyzed cyclocondensation followed by ozonolysis of corresponding trifluoroacetyl derivatives (Tolstikov et al., 2014). Another method includes the Cu/base co-catalyzed [3+3] cycloaddition for synthesizing highly functionalized 4-fluoropyridines, highlighting a general approach for fluoroaniline derivatives' synthesis (Dong et al., 2021).
Molecular Structure Analysis
The molecular structure of related compounds, such as 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, is characterized using techniques like NMR, IR, and Mass spectral studies, with the structure confirmed by single crystal X-ray diffraction studies. These compounds often exhibit specific lattice parameters and belong to certain crystal systems, indicating the intricate molecular geometries and interactions within these molecules (Mamatha S.V et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving fluoroaniline derivatives can be complex, involving multiple steps and specific reagents. For example, the synthesis of 3-Fluoro-4-hydroxyprolines demonstrates the modification of proline residues and the impact of such modifications on molecular recognition by biological systems (Testa et al., 2018). The chemical synthesis and characterization of fluoro-substituted polyanilines also provide insights into the chemical properties of fluoroaniline derivatives, including their polymerization and characterizations (Kwon et al., 1997).
Physical Properties Analysis
The physical properties of fluoroaniline derivatives, such as solubilities, thermal behavior, and crystalline structure, are crucial for understanding their behavior in various environments. For instance, the study of the crystal and molecular structure of 2,6-dibromo-3-chloro-4-fluoroaniline provides insights into the arrangement of molecules in the crystal lattice and the types of interactions that stabilize the structure (Betz, 2015).
Chemical Properties Analysis
The chemical properties of 4-Cyclopentylsulfanyl-3-fluoroaniline and related compounds can be elucidated through their reactions and the resulting products. For example, the synthesis and local anesthetic activity of 3,4-difluoroaniline derivatives demonstrate the reactivity of these compounds and their potential biological activities (Gataullin et al., 1999).
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Properties
4-Cyclopentylsulfanyl-3-fluoroaniline plays a significant role in organic synthesis, particularly in the development of novel compounds with potential therapeutic applications. Its unique chemical properties, such as the presence of both a sulfanyl group and a fluoroaniline moiety, make it a valuable intermediate in the synthesis of a variety of chemical entities. For instance, its application in the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, highlights its utility in producing anti-inflammatory and analgesic materials (Qiu et al., 2009).
Fluorescence Imaging and Diagnostics
In the realm of fluorescence imaging and diagnostics, compounds like this compound are invaluable. They serve as fluorophores or building blocks for fluorophores, aiding in the real-time detection of cancer and other diseases. Fluorophores derived from such compounds, due to their high selectivity and sensitivity, have shown promising results in molecular imaging, enabling the visualization of cellular processes and the diagnosis of pathological conditions with high precision (Alford et al., 2009).
Drug Development and Delivery
The structural characteristics of this compound facilitate its application in drug development, particularly in the synthesis of prodrugs and as a component in drug delivery systems. Its ability to interact with biological systems while maintaining stability and low toxicity makes it an ideal candidate for designing more efficient and targeted therapeutic agents. This is evident in studies focused on the development of oral prodrugs of 5-fluorouracil, where similar compounds play a crucial role in enhancing drug efficacy and reducing side effects (Malet-Martino & Martino, 2002).
Safety and Hazards
Wirkmechanismus
Pharmacokinetics
Its molecular weight (2113 g/mol ) is within the range that is generally favorable for oral bioavailability.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, its stability could be affected by storage temperature .
Eigenschaften
IUPAC Name |
4-cyclopentylsulfanyl-3-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNS/c12-10-7-8(13)5-6-11(10)14-9-3-1-2-4-9/h5-7,9H,1-4,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEULMNOKUHBVQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=C(C=C(C=C2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(cyclopentylthio)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2492795.png)

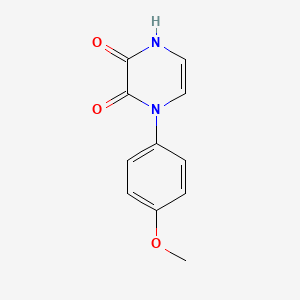
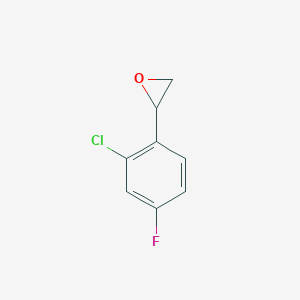
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2492801.png)
![Methyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B2492804.png)
![N-(Cyanomethyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2492806.png)
![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2492808.png)
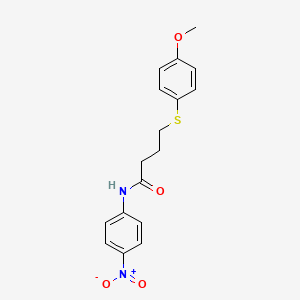
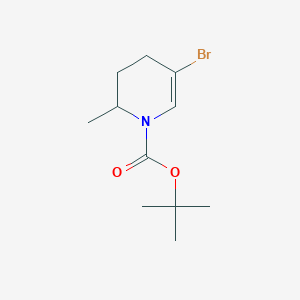
![N-[2-[Benzyl(methyl)amino]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2492812.png)
![1-(2-hydroxyethyl)-6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2492815.png)
![4,7,8-Trimethyl-2-[(4-methylphenyl)methyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
